molecular formula C26H27FN2O2 B4039770 1-(diphenylmethyl)-4-[2-(4-fluorophenoxy)propanoyl]piperazine

1-(diphenylmethyl)-4-[2-(4-fluorophenoxy)propanoyl]piperazine

Cat. No.: B4039770
M. Wt: 418.5 g/mol
InChI Key: DXYGHXJEWPQNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(diphenylmethyl)-4-[2-(4-fluorophenoxy)propanoyl]piperazine is a useful research compound. Its molecular formula is C26H27FN2O2 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.20565627 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dopamine Transporter Affinity

A notable application of diphenyl piperazine derivatives is in the study of dopamine transporter (DAT) affinity and inhibition. These compounds, including modifications of 1-(diphenylmethyl)-4-[2-(4-fluorophenoxy)propanoyl]piperazine, have been shown to be potent dopamine uptake inhibitors. The structure-activity relationship (SAR) studies of these derivatives provide insights into the steric and electronic requirements for high DAT binding affinity, suggesting potential therapeutic applications in conditions associated with dopamine dysregulation (Kimura et al., 2003).

Antiallergy Activity

The antiallergy activities of 1-(aryloxy)-4-(4-arylpiperazinyl)-2-butanol derivatives, which share structural similarities with this compound, have been explored. These derivatives exhibit significant potency in passive foot and guinea pig anaphylaxis assays, indicating their potential as antiallergic agents (Walsh et al., 1990).

Antioxidative Activities

A series of diphenylalkyl piperazine derivatives, structurally related to this compound, have been evaluated for their antioxidative activities. Some derivatives were found to be approximately equivalent in activity to alpha-tocopherol, a potent antioxidant, indicating their potential utility in oxidative stress-related disorders (Kimura et al., 2004).

Serotonin-Selective Reuptake Inhibitors

Research has also explored the potential of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors (SSRIs) with a potentially improved adverse reaction profile. These compounds, designed after potent antidepressants like fluoxetine and coupled with functionalized piperazines, aim to address the side effects associated with typical SSRIs, such as sexual dysfunction (Dorsey et al., 2004).

Anticancer Activity

A novel compound, 1-(3,5-dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine, has demonstrated apoptosis induction in cancer cells by downregulating Bcl-2 protein levels and causing G2/M cell cycle arrest. This compound, structurally related to this compound, highlights the potential of such derivatives in cancer treatment (Lee et al., 2013).

Properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN2O2/c1-20(31-24-14-12-23(27)13-15-24)26(30)29-18-16-28(17-19-29)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,20,25H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYGHXJEWPQNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(diphenylmethyl)-4-[2-(4-fluorophenoxy)propanoyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(diphenylmethyl)-4-[2-(4-fluorophenoxy)propanoyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(diphenylmethyl)-4-[2-(4-fluorophenoxy)propanoyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(diphenylmethyl)-4-[2-(4-fluorophenoxy)propanoyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-(diphenylmethyl)-4-[2-(4-fluorophenoxy)propanoyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-(diphenylmethyl)-4-[2-(4-fluorophenoxy)propanoyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.